molecular formula C15H20O3 B8625563 Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate

Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate

Cat. No.: B8625563
M. Wt: 248.32 g/mol
InChI Key: FNTTZJDNRAIUNF-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a cyclopentyl group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate typically involves the esterification of 4-(cyclopentyl(hydroxy)methyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve additional steps such as distillation and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(cyclopentyl(carboxy)methyl)benzoic acid.

    Reduction: 4-(cyclopentyl(hydroxy)methyl)benzyl alcohol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(hydroxymethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(hydroxymethyl)benzoate: Lacks the cyclopentyl group, making it less sterically hindered.

    Cyclopentyl 4-(hydroxymethyl)benzoate: Similar structure but with a cyclopentyl ester group instead of an ethyl ester.

Uniqueness

Ethyl 4-(cyclopentyl(hydroxy)methyl)benzoate is unique due to the presence of both a cyclopentyl group and an ethyl ester group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 4-[cyclopentyl(hydroxy)methyl]benzoate

InChI

InChI=1S/C15H20O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11,14,16H,2-6H2,1H3

InChI Key

FNTTZJDNRAIUNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C2CCCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to that described for Intermediate (16) using cyclopentanecarbaldehyde and ethyl 4-iodobenzoate. 1H NMR (400 MHz, CDCl3, δ): 8.01 (d, J=8.4 Hz, 2H), 7.40-7.44 (m, 2H), 4.49 (d, J=8.0 Hz, 1H), 4.39 (q, J=7.2 Hz, 2H), 2.19-2.21 (m, 1H), 1.82-1.87 (m, 2H), 1.41-1.67 (m, 6H), 1.39 (t, J=7.2 Hz, 3H).
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